molecular formula C18H18N2O3 B11199207 (E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide

(E)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B11199207
M. Wt: 310.3 g/mol
InChI Key: JMLJODRJSWLNMU-VQHVLOKHSA-N
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Description

(2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE is a complex organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE typically involves multiple steps:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Enamide: The final step involves the coupling of the tetrahydroquinoline and furan moieties through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbon-carbon double bond in the enamide can be reduced to form a saturated amide.

    Substitution: The ethyl group on the tetrahydroquinoline moiety can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Alkylation or arylation can be achieved using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of saturated amides.

    Substitution: Formation of various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amide bonds. Its structural features make it a potential candidate for studying the binding affinity and specificity of various enzymes.

Medicine

In medicine, (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE may have potential as a lead compound for the development of new drugs. Its ability to interact with biological targets could be harnessed to design inhibitors or activators of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide bond can form hydrogen bonds with active site residues, while the furan and tetrahydroquinoline moieties can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(1-METHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE
  • (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDE

Uniqueness

Compared to similar compounds, (2E)-N-(1-ETHYL-2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-3-(FURAN-2-YL)PROP-2-ENAMIDE stands out due to the presence of both the furan ring and the tetrahydroquinoline moiety. This combination of structural features can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

(E)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C18H18N2O3/c1-2-20-16-8-6-14(12-13(16)5-10-18(20)22)19-17(21)9-7-15-4-3-11-23-15/h3-4,6-9,11-12H,2,5,10H2,1H3,(H,19,21)/b9-7+

InChI Key

JMLJODRJSWLNMU-VQHVLOKHSA-N

Isomeric SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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